Acylation agent: BzCN functions as a selective acylation agent for introducing a benzoyl group (C6H5CO-) onto various organic molecules like amino compounds. This property plays a crucial role in synthesizing diverse organic compounds, including pharmaceuticals, agrochemicals, and materials. Source: Sigma-Aldrich, Benzoyl cyanide 98% (CAS No. 613-90-1):
"Green" alternative: BzCN, in combination with ionic liquids, has been explored as a greener alternative to conventional acylation methods using pyridine and benzoyl chloride. This approach offers advantages like milder reaction conditions, improved efficiency, and reduced environmental impact. Source: Ashok K Prasad et al., "'Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid," Bioorganic & Medicinal Chemistry 13(14) (2005): 4467-4472: )
Mechanistic Studies:
Reduction mechanisms: BzCN serves as a model substrate for studying the mechanisms of reduction reactions in various solvents like acetonitrile, N,N-dimethylformamide, and their mixtures. This research helps understand the underlying principles and factors influencing electron transfer processes. Source: Sigma-Aldrich, Benzoyl cyanide 98% (CAS No. 613-90-1):
Microbial Activity:
Biodegradation: Certain bacterial species, like Rhodococcus sp. CCZU10-1, have been identified to possess the ability to degrade BzCN through hydrolysis. This research contributes to the understanding of microbial catabolic pathways and their potential applications in bioremediation of nitrile-containing pollutants. Source: Li Zhang et al., "Biosynthesis of benzoylformic acid from benzoyl cyanide by a newly isolated Rhodococcus sp. CCZU10-1 in toluene-water biphasic system," Journal of Industrial Microbiology & Biotechnology 39(1) (2012): 135-142: )
Benzoyl cyanide can be synthesized through various methods. Some common approaches include:
Thermal decomposition of ω-isonitrosoacetophenone [].
Reaction between silver cyanide and benzoyl chloride [].
Reaction between anhydrous hydrogen cyanide and benzoyl chloride in the presence of pyridine [].
Vapor-phase reaction between hydrogen cyanide and benzoic anhydride in the presence of a catalyst [].
Significance in Scientific Research
Benzoyl cyanide serves as a valuable tool in scientific research due to its:
Reactivity in organic synthesis, allowing for the creation of various derivatives [].
Role as a substrate for studying reduction mechanisms in different solvents [].
Biodegradability by specific bacteria like Rhodococcus sp. CCZU10-1, making it relevant in environmental studies [].
Molecular Structure Analysis
Benzoyl cyanide possesses a characteristic structure consisting of:
A benzene ring (C6H6) attached to a methylene group (CH2).
A cyano group (CN) bonded to the methylene group.
This structure contributes to the compound's:
Aromatic character due to the presence of the benzene ring.
Polarity due to the electronegative nature of the cyano group.
Potential for various chemical reactions involving the cyano group and the aromatic ring.
Chemical Reactions Analysis
Benzoyl cyanide participates in several chemical reactions, including:
Synthesis (as mentioned previously): Refer to the Description section for details [].
Hydrolysis: Benzoyl cyanide undergoes hydrolysis in the presence of specific bacteria like Rhodococcus sp. CCZU10-1, converting it to benzoylformic acid.
Other potential reactions: Due to the presence of the cyano group, benzoyl cyanide might participate in nucleophilic substitution reactions or condensation reactions. However, specific examples require further investigation in scientific literature.
Physical And Chemical Properties Analysis
Benzoyl cyanide exhibits the following properties:
Formula: C8H7N
Molecular Weight: 117.15 g/mol
Melting Point: 32-33 °C []
Boiling Point: 206 °C []
Solubility: Soluble in organic solvents like ethanol, ether, and acetone [].
Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.; H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Acute Toxic
Other CAS
613-90-1
Wikipedia
Benzoyl cyanide
General Manufacturing Information
Benzeneacetonitrile, .alpha.-oxo-: ACTIVE
Dates
Modify: 2023-08-15
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